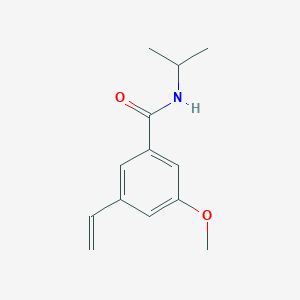

N-Isopropyl-3-methoxy-5-vinylbenzamide

Description

N-Isopropyl-3-methoxy-5-vinylbenzamide is a benzamide derivative characterized by a methoxy group at the 3-position, a vinyl group at the 5-position, and an isopropyl substituent on the amide nitrogen. The vinyl group introduces unsaturated reactivity, while the methoxy and isopropyl groups influence steric and electronic properties, affecting solubility, stability, and interaction with biological or catalytic systems.

Properties

IUPAC Name |

3-ethenyl-5-methoxy-N-propan-2-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-5-10-6-11(8-12(7-10)16-4)13(15)14-9(2)3/h5-9H,1H2,2-4H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTFNSFQRHGEZRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)C1=CC(=CC(=C1)C=C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Isopropyl-3-methoxy-5-vinylbenzamide typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxybenzoyl chloride, isopropylamine, and vinyl magnesium bromide.

Reaction Steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N-Isopropyl-3-methoxy-5-vinylbenzamide undergoes various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form corresponding epoxides or diols.

Reduction: The amide group can be reduced to form amines.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) are typical reducing agents.

Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for nucleophilic aromatic substitution.

Major Products:

Oxidation: Epoxides or diols.

Reduction: Amines.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-Isopropyl-3-methoxy-5-vinylbenzamide has several scientific research applications:

Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

Materials Science: The compound is studied for its potential use in the development of advanced materials, such as polymers and coatings.

Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its biological activity.

Industrial Applications: The compound is investigated for its potential use in the synthesis of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of N-Isopropyl-3-methoxy-5-vinylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, the amide group can form hydrogen bonds with active site residues, while the vinyl group can participate in π-π interactions with aromatic residues. These interactions can lead to changes in the target’s conformation and activity, resulting in the compound’s observed effects.

Comparison with Similar Compounds

N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide

Key Differences :

- Directing Groups : The hydroxyl and tertiary alkyl chain in this compound create an N,O-bidentate directing group, enabling metal-catalyzed C–H functionalization. In contrast, N-Isopropyl-3-methoxy-5-vinylbenzamide lacks a hydroxyl group, limiting its coordinating ability but enhancing lipophilicity.

- Reactivity : The vinyl group in the target compound offers sites for electrophilic or radical additions, absent in the methyl-substituted analog.

Isoxaben (N-[3-(1-Ethyl-1-methylpropyl)isoxazol-5-yl]-2,6-dimethoxybenzamide)

Comparison :

- Biological Activity : Isoxaben’s isoxazole and bulky alkyl groups enhance herbicidal activity, whereas the vinyl and methoxy groups in this compound may favor different biological targets (e.g., enzyme inhibition via π-π stacking).

- Solubility: The 2,6-dimethoxy arrangement in isoxaben improves water solubility compared to the mono-methoxy configuration in the target compound.

2-(N-Allylsulfamoyl)-N-propylbenzamide

Functional Contrast :

- Sulfonamide vs.

- Applications : Sulfonamide derivatives are common in pharmaceuticals (e.g., antibiotics), while vinyl-substituted benzamides may find use in polymer precursors or catalysis.

Data Table: Comparative Analysis of Benzamide Derivatives

Research Findings and Implications

- Catalytic Potential: The absence of a directing group in this compound limits its use in C–H activation but may simplify its role in non-directed catalytic systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.